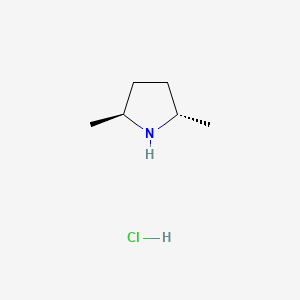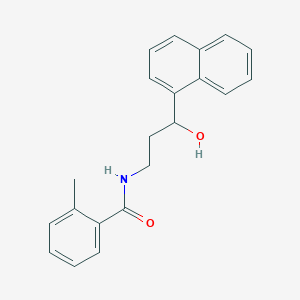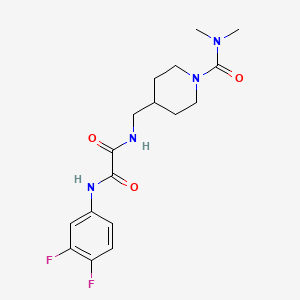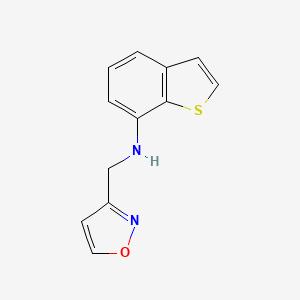![molecular formula C11H14N2OS B2516673 4-[3-(メチルスルファニル)ピロリジン-1-カルボニル]ピリジン CAS No. 2097884-46-1](/img/structure/B2516673.png)
4-[3-(メチルスルファニル)ピロリジン-1-カルボニル]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine" is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. Although this specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfur-containing pyridine derivatives, which can provide insights into the behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of related sulfur-containing pyridine derivatives is detailed in the papers. For instance, the oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine with hydrogen peroxide or mCPBA yields oxidized sulfur derivatives . Another study reports the preparation of a complex pyrido[4,3-d]pyrimidine derivative, which involves multiple steps and careful control of reaction conditions . These studies indicate that the synthesis of sulfur-containing pyridine derivatives can be complex and may require multiple steps and specific reagents to introduce the sulfur functionalities.
Molecular Structure Analysis
The molecular structure of sulfur-containing pyridine derivatives has been analyzed using various techniques. Single-crystal X-ray diffraction has been employed to determine the crystal structure of a pyrido[4,3-d]pyrimidine derivative, revealing that the pyridine and pyrimidine rings are almost coplanar . This suggests that similar compounds, such as "4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine," may also exhibit planar or near-planar geometries, which can influence their chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of sulfur-containing pyridine derivatives is influenced by the presence and oxidation state of the sulfur atom. For example, the oxidation of a methylsulfanyl group to a methylsulfinyl or methylsulfonyl group can significantly alter the electronic properties and reactivity of the compound . These changes can affect the compound's ability to undergo further chemical reactions, such as coordination to metal centers in the case of iron(II) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing pyridine derivatives are closely related to their molecular structure. Spectroscopic techniques like FT-IR and FT-Raman have been used to investigate vibrational spectral properties, and computational methods have been applied to predict properties such as HOMO-LUMO gaps and charge distributions . Additionally, the crystallographic phase changes and spin-crossover behavior observed in iron(II) complexes of these ligands indicate that the physical properties can be sensitive to external stimuli like temperature . These findings suggest that "4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine" may also exhibit interesting physical and spectroscopic properties that could be explored in future studies.
科学的研究の応用
- 4-[3-(メチルスルファニル)ピロリジン-1-カルボニル]ピリジンの誘導体を含むピロリジンアルカロイドは、抗酸化特性を示します。 これらの化合物は、有害なフリーラジカルを中和し、細胞や組織への酸化損傷を予防する可能性があります .
- 研究によると、ピロリジンアルカロイドは抗炎症特性を有することが示唆されています。 炎症経路を調節することにより、自己免疫疾患や慢性炎症など、炎症に関連する状態の管理に貢献する可能性があります .
- 4-[3-(メチルスルファニル)ピロリジン-1-カルボニル]ピリジンの誘導体を含む、一部のピロリジンアルカロイドは、抗菌および抗真菌活性を示します。 これらの化合物は、新規抗菌剤の開発を検討することができます .
- 予備的な研究では、特定のピロリジンアルカロイドが抗がん作用を有することが示されています。 研究者は、これらの化合物を、新しいがん治療薬を開発するための潜在的なリードとして特定しています .
- ピロリジンアルカロイドは、神経系に影響を与える可能性があります。 一部は神経保護効果を示しますが、他のもの(ニコチンやコカインなど)は、実験動物で神経毒性となる可能性があります .
- 特定のピロリジンアルカロイドは、臓器保護に関連付けられています。 そのメカニズムと潜在的な臨床応用を理解するには、さらなる調査が必要です .
抗酸化活性
抗炎症効果
抗菌および抗真菌特性
抗がんの可能性
神経薬理学的行動
臓器保護効果
将来の方向性
The future directions for “4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine” could involve further exploration of its pharmacological effects and the development of new pyrrolidine compounds with different biological profiles . The compound’s unique properties make it a promising candidate for drug discovery, organic synthesis, and catalysis.
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including various enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule, which can influence its activity .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by various factors, including the compound’s chemical structure and the characteristics of the biological system it interacts with .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to effects on cell growth or survival .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and physical factors like temperature .
特性
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-15-10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSDFVHPYSTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2516590.png)
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)

![N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B2516596.png)



![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)



